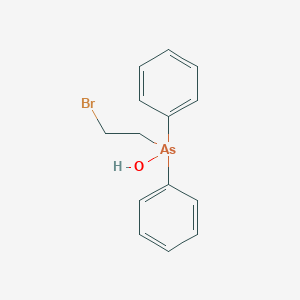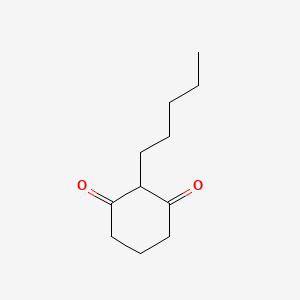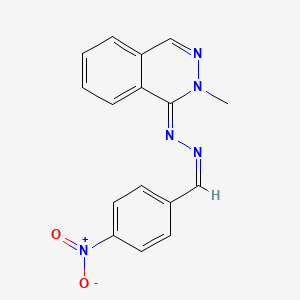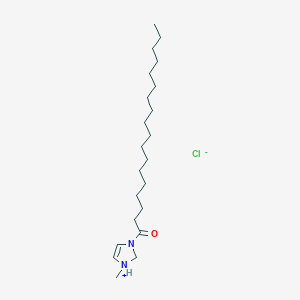
N'-(4-Methylphenyl)carbamimidyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-Methylphenyl)carbamimidyl chloride is an organic compound with a unique structure that includes a carbamimidyl group attached to a 4-methylphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Methylphenyl)carbamimidyl chloride typically involves the reaction of 4-methylphenyl isocyanate with hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Methylphenyl isocyanate+HCl→N’-(4-Methylphenyl)carbamimidyl chloride
Industrial Production Methods
In industrial settings, the production of N’-(4-Methylphenyl)carbamimidyl chloride may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can also play a role in enhancing the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N’-(4-Methylphenyl)carbamimidyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding carbamide derivative.
Aplicaciones Científicas De Investigación
N’-(4-Methylphenyl)carbamimidyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be utilized in the development of biochemical assays and as a reagent in molecular biology experiments.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is employed in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N’-(4-Methylphenyl)carbamimidyl chloride exerts its effects involves its reactivity with nucleophiles. The carbamimidyl group is highly reactive, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in synthetic chemistry to create complex molecules.
Comparación Con Compuestos Similares
Similar Compounds
- N’-(4-Methylphenyl)carbamimidyl bromide
- N’-(4-Methylphenyl)carbamimidyl iodide
- N’-(4-Methylphenyl)carbamimidyl fluoride
Uniqueness
N’-(4-Methylphenyl)carbamimidyl chloride is unique due to its specific reactivity profile and the stability of the chloride group. Compared to its bromide, iodide, and fluoride counterparts, the chloride derivative offers a balance between reactivity and stability, making it a versatile reagent in various chemical reactions.
Propiedades
Número CAS |
64119-07-9 |
|---|---|
Fórmula molecular |
C8H9ClN2 |
Peso molecular |
168.62 g/mol |
Nombre IUPAC |
N'-(4-methylphenyl)carbamimidoyl chloride |
InChI |
InChI=1S/C8H9ClN2/c1-6-2-4-7(5-3-6)11-8(9)10/h2-5H,1H3,(H2,10,11) |
Clave InChI |
WTUDBQHUSKHOAP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=C(N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![S-[(E)-(4-Cyanophenyl)diazenyl]-L-cysteine](/img/structure/B14501558.png)
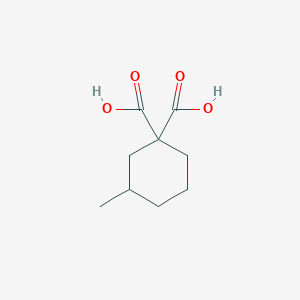

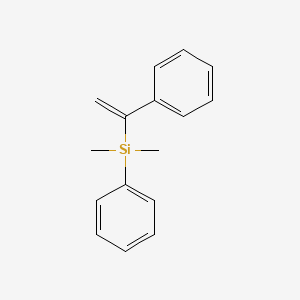


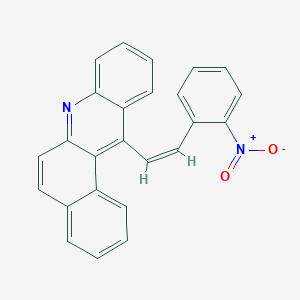
![4-[1-Chloro-2-(5-nitrofuran-2-yl)ethenyl]-5-nitro-1,3-thiazol-2-amine](/img/structure/B14501611.png)
